molecular formula C6H6N2S B13942786 2-Methylimidazo[5,1-b]thiazole

2-Methylimidazo[5,1-b]thiazole

Katalognummer: B13942786
Molekulargewicht: 138.19 g/mol
InChI-Schlüssel: PLXOIVHYYLFHNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[5,1-b]thiazole, 2-methyl- is a heterocyclic compound that features a fused ring system combining an imidazole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[5,1-b]thiazole derivatives typically involves the reaction of 2-aminothiazoles with various electrophiles. One common method includes the reaction of 2-aminothiazole with phenacyl bromides in the presence of a base such as potassium carbonate . Another approach involves the use of microwave irradiation to facilitate the reaction between 2-aminothiazoles and α-bromoketones, resulting in high yields .

Industrial Production Methods: Industrial production methods for imidazo[5,1-b]thiazole derivatives often employ green chemistry principles. For example, the use of polyethylene glycol (PEG-400) as a reaction medium and catalyst under microwave irradiation has been reported to be an efficient and environmentally friendly method .

Analyse Chemischer Reaktionen

Types of Reactions: Imidazo[5,1-b]thiazole, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[5,1-b]thiazole derivatives, which can exhibit different biological activities depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Imidazo[5,1-b]thiazole, 2-methyl- is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities. Its ability to selectively inhibit certain enzymes and induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C6H6N2S

Molekulargewicht

138.19 g/mol

IUPAC-Name

2-methylimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H6N2S/c1-5-3-8-4-7-2-6(8)9-5/h2-4H,1H3

InChI-Schlüssel

PLXOIVHYYLFHNH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=NC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.